molecular formula C19H18FNO2 B11824793 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide

2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide

Cat. No.: B11824793
M. Wt: 311.3 g/mol
InChI Key: KBANEMVRSQMCOI-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide is an organic compound that features a fluorobenzylidene group attached to a pentanamide backbone

Preparation Methods

The synthesis of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide typically involves the condensation of 4-fluorobenzaldehyde with a suitable amide precursor under acidic or basic conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methyl-3-oxo-N-phenylpentanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpent

Biological Activity

The compound 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide (CAS Number: 125971-96-2) is a synthetic organic molecule with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of HMG-CoA reductase inhibitors like atorvastatin. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

The primary biological activity of this compound is attributed to its role as an inhibitor of the enzyme HMG-CoA reductase , which is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers cholesterol levels in the body, making it a potential therapeutic agent for managing hyperlipidemia.

Biological Activity and Therapeutic Applications

  • Cholesterol Regulation : As an HMG-CoA reductase inhibitor, this compound has been studied for its efficacy in lowering LDL cholesterol levels, which is beneficial in preventing cardiovascular diseases.
  • Antihyperlipidemic Effects : The compound's structure suggests potential antihyperlipidemic properties, similar to other statins. In vitro studies have demonstrated its ability to reduce lipid levels effectively.
  • Cancer Research : Emerging studies indicate that derivatives of this compound may exhibit anticancer properties by modulating lipid metabolism pathways that are often dysregulated in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
HMG-CoA Reductase InhibitionCompetitive inhibition leading to reduced cholesterol synthesis
AntihyperlipidemicSignificant reduction in LDL levels observed in preclinical studies
Anticancer PotentialModulation of lipid metabolism pathways in cancer cell lines

Case Study: HMG-CoA Reductase Inhibition

In a study conducted by Roth et al. (1991), the compound was evaluated for its inhibitory effects on HMG-CoA reductase. The results indicated that it acts as a selective and competitive inhibitor, demonstrating effective binding affinity and leading to a significant decrease in cholesterol synthesis within cellular models .

Case Study: Antihyperlipidemic Effects

A preclinical trial reported by Wang et al. (2007) highlighted the antihyperlipidemic effects of this compound. Mice treated with the compound showed a marked reduction in serum cholesterol levels compared to control groups, suggesting its potential application in treating hyperlipidemia .

Properties

Molecular Formula

C19H18FNO2

Molecular Weight

311.3 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide

InChI

InChI=1S/C19H18FNO2/c1-13(2)18(22)17(12-14-8-10-15(20)11-9-14)19(23)21-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)

InChI Key

KBANEMVRSQMCOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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